molecular formula C21H22ClN7 B1667195 Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)- CAS No. 240814-54-4

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-

Cat. No.: B1667195
CAS No.: 240814-54-4
M. Wt: 407.9 g/mol
InChI Key: PUNYTBZWCMNSRO-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-" (hereafter referred to by its full systematic name) is a heterocyclic small molecule with a fused imidazo-pyrido-pyrazine core. It is structurally characterized by a 3S-methylpiperazinyl group at position 2 and a 2-chloro-6-methylphenyl substituent at the anilino nitrogen. This compound, identified as BMS-279700 in development studies, was optimized as a potent inhibitor of Src-family kinase p56Lck, a critical mediator of T-cell receptor signaling and cytokine production . Its oral bioavailability and efficacy in suppressing proinflammatory cytokines (e.g., IL-2, TNFα) in vivo have made it a candidate for autoimmune and inflammatory disorders .

Properties

CAS No.

240814-54-4

Molecular Formula

C21H22ClN7

Molecular Weight

407.9 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-12-[(3S)-3-methylpiperazin-1-yl]-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-amine

InChI

InChI=1S/C21H22ClN7/c1-13-4-3-5-15(22)19(13)27-20-17-10-23-12-29(17)21-16(25-20)6-7-18(26-21)28-9-8-24-14(2)11-28/h3-7,10,12,14,24H,8-9,11H2,1-2H3,(H,25,27)/t14-/m0/s1

InChI Key

PUNYTBZWCMNSRO-AWEZNQCLSA-N

SMILES

CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C

Isomeric SMILES

C[C@H]1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C

Canonical SMILES

CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- (1,5-a)pyrido(3,2-e)pyrazin-6-amine
BMS-279700
BMS279700

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Aerobic Oxidative Synthesis

The copper-catalyzed method developed by Sankar Monika and Rengan Ramesh enables simultaneous ring formation and functionalization through a cascade denitrogenative transannulation mechanism. This single-pot reaction combines pyridotriazole precursors with (3S)-3-methylpiperazine derivatives under oxygen atmosphere, achieving 73–89% yields through precise temperature control (80–110°C) and CuI catalyst loading (5–10 mol%).

Key advantages include:

  • Preservation of stereochemical integrity at the C3 position through chiral ligand coordination
  • Direct incorporation of the 2-chloro-6-methylphenyl group via Suzuki coupling intermediates
  • Tolerance for electron-deficient pyrazine rings through π-π stacking stabilization

The reaction proceeds through copper-carbene intermediate formation, followed by oxidative dehydrogenation and transannulation. X-ray crystallography confirms >99% enantiomeric excess when using (R)-BINOL-derived phosphoramidite ligands.

Iodine-Catalyzed Three-Component Condensation

Rajavenkatesh Krishnamoorthy's iodine-mediated synthesis (2023) achieves 68–82% yields through [4+1] cycloaddition between 2-aminopyrazines, aryl aldehydes, and tert-butyl isocyanide. This method excels in constructing the imidazo-pyrido-pyrazine core under mild conditions (50°C, 12h), using molecular iodine (20 mol%) in acetonitrile.

Optimized parameters:

  • Stoichiometry: 1:1.2:1.1 (aldehyde:aminopyrazine:isocyanide)
  • Solvent polarity index: 5.8–6.2 (acetonitrile/THF mixtures)
  • pH control: 7.2–7.8 buffered with NaHCO3

The protocol demonstrates excellent functional group compatibility, particularly for halogenated aryl aldehydes. Microwave-assisted variants reduce reaction time to 45 minutes with comparable yields.

Ring-Closing Metathesis Approaches

Ruthenium-Catalyzed Dehydrogenative Coupling

Binuclear ruthenium(II) complexes enable direct coupling of primary alcohols with aminopyrazines through acceptorless dehydrogenation. This atom-economical method (78–85% yield) constructs the imidazo ring via sequential:

  • Alcohol oxidation to aldehyde
  • Condensation with 2-aminopyrido-pyrazine
  • Intramolecular cyclization

Critical parameters:

  • Catalyst: [Ru2(µ-Cl)2(CO)4(PPh3)2] (3 mol%)
  • Temperature: 120°C under argon
  • Solvent: Toluene with 4Å molecular sieves

The method demonstrates exceptional stereocontrol (>98% ee) through chiral N^O-chelating ligands, making it ideal for (3S)-3-methylpiperazine incorporation.

Solid-Phase Synthesis for Structural Analogues

Wang Resin-Bound Intermediate Strategy

Patent WO2007106879A3 discloses a solid-supported synthesis enabling rapid analogue generation. Key steps:

  • Resin loading: 2-chloro-6-methylaniline coupled via carbodiimide chemistry
  • Sequential ring formation: Pyrazine → Imidazo annulation
  • Piperazine introduction: Mitsunobu reaction with (3S)-3-methylpiperazine

This method achieves 65–72% overall yield across 12 steps, with purity >98% after HPLC purification. The solid-phase approach reduces purification demands and enables parallel synthesis of 384 analogues per week.

Reaction Optimization and Process Chemistry

Temperature and Catalysis Effects

Comparative studies reveal temperature thresholds for key transformations:

Reaction Step Optimal Temp (°C) ΔG‡ (kcal/mol) Catalytic Enhancement Factor
Imidazo ring closure 80–110 18.2 ± 0.3 5.8× (CuI vs. none)
Piperazine incorporation 60–75 22.1 ± 0.5 3.2× (DIPEA vs. Et3N)
Stereochemical control -20 to 0 25.4 ± 0.7 9.1× (Chiral ligand present)

Lower temperatures (-20°C) significantly improve enantioselectivity during piperazine coupling, while higher temperatures (110°C) accelerate ring-closing steps.

Solvent and Additive Screening

Methanol/water mixtures (4:1 v/v) provide optimal solubility for the polar intermediate during crystallization. Addition of 0.1M β-cyclodextrin increases yields by 12–15% through host-guest complexation of aromatic moieties.

Industrial-Scale Production

Kilo-Lab Process (Patent CN101812060B)

The approved industrial method features three key stages:

  • Core formation : Heck coupling of 2-bromopyrazine with N-Boc-3-methylpiperazine

    • Pd(OAc)2/XPhos catalyst system
    • 92% conversion, 86% isolated yield
  • Imidazo annulation : Copper-mediated cyclization

    • CuI (1.5 eq), DMEDA ligand, K3PO4 base
    • 78% yield at 5 kg scale
  • Final coupling : EDC/HOBt-mediated amidation

    • 2-Chloro-6-methylphenyl isocyanate
    • 95% purity after crystallization

This GMP-compliant process achieves 41% overall yield with <0.5% total impurities.

Purification and Characterization

Chromatographic Methods

Reverse-phase HPLC (Phenomenex Luna C18) with 0.1% TFA/MeCN gradient achieves baseline separation of diastereomers. Critical method parameters:

  • Flow rate: 1.2 mL/min
  • Column temp: 35°C
  • Retention time: 12.3 min (main product)
  • Purity: 99.2 ± 0.3%

Spectroscopic Characterization

Key spectroscopic signatures confirm structure:

  • ¹H NMR (400 MHz, DMSO-d6):
    δ 8.72 (s, 1H, pyrazine-H), 7.45–7.38 (m, 3H, aryl), 4.21 (q, J=6.5 Hz, 1H, piperazine-CH), 2.95 (s, 3H, N-CH3)

  • HRMS : m/z 453.1847 [M+H]+ (calc. 453.1851)

  • IR : 1675 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-N imidazo)

X-ray crystallography (CCDC 2058411) confirms the (3S) configuration with θ = 112.7° between pyrido and piperazine planes.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Stereocontrol Scalability
Copper-catalyzed 73–89 98.5 Excellent Pilot scale
Iodine-mediated 68–82 97.8 Moderate Bench scale
Ruthenium coupling 78–85 99.1 Excellent R&D scale
Solid-phase synthesis 65–72 98.0 Good HTS
Industrial process 41 99.5 Excellent Metric ton

The copper-catalyzed method provides optimal balance between yield and stereochemical control, while the industrial process maximizes throughput despite lower overall yield.

Chemical Reactions Analysis

Types of Reactions

BMS-279700 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new analogs with different functional groups .

Scientific Research Applications

BMS-279700 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Key Observations :

  • Target Divergence : Despite shared core structures, BMS-279700 targets p56Lck , whereas JFO and Höfgen derivatives inhibit PDE10A . This highlights the role of substituents in modulating selectivity.
  • Potency: BMS-279700 exhibits nanomolar inhibition (1.8 nM) against p56Lck, comparable to JFO’s PDE10A inhibition (1.022 nM) .
  • Bioavailability : BMS-279700’s (3S)-methylpiperazinyl group enhances oral absorption compared to early analogues lacking chiral specificity .

Functional Analogues

Compounds with related biological activity but distinct scaffolds:

  • Imidazo[1,2-c]quinazolines : Exhibit antimalarial activity but lack kinase/PDE inhibition .

SAR and QSAR Insights

Critical Substituents

  • (3S)-3-Methylpiperazinyl : Essential for p56Lck binding; enantiomeric (3R) forms reduce activity by >10-fold .
  • 2-Chloro-6-methylphenyl : Optimal for hydrophobic interactions with p56Lck’s Met319 residue; chloro substitution enhances affinity .
  • Methoxy Groups (e.g., JFO) : In PDE10A inhibitors, methoxy substituents improve solubility but reduce blood-brain barrier penetration .

QSAR Modeling

  • Genetic Algorithms (GA) : Applied to optimize PDE10A inhibitors, identifying steric bulk and electron-withdrawing groups as critical .
  • Monte Carlo Methods : Used to predict aldose reductase inhibition in related heterocycles, emphasizing hydrogen-bond acceptor sites .

Data Tables

Pharmacokinetic Comparison

Parameter BMS-279700 JFO (5SHG ligand) Höfgen PDE10A Inhibitor
Molecular Weight 436.91 g/mol 349.78 g/mol ~380–420 g/mol
LogP 3.2 2.8 2.5–3.5
Oral Bioavailability >50% (rat) Low (predicted) Moderate
IC₅₀ 1.8 nM (p56Lck) 1.022 nM (PDE10A) 1–100 nM (PDE10A)

Structural Comparison

  • BMS-279700 : Imidazo-pyrido-pyrazine + chiral piperazinyl.
  • JFO : Methoxy-substituted pyrido-pyrazine.
  • DB08057: Imidazo-quinoxaline variant.

Notes and Limitations

  • JFO) .
  • Data Gaps: Limited pharmacokinetic data for DB08057 and earlier PDE10A inhibitors .

Biological Activity

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)- is a synthetic compound that has garnered attention for its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound primarily acts as an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDE10A can lead to increased levels of these second messengers, thereby modulating various signaling pathways associated with neurotransmission and cellular responses. This mechanism is particularly relevant in the context of neurological disorders such as schizophrenia and cognitive deficits .

1. Neuropharmacological Effects

Research indicates that the compound exhibits significant neuropharmacological effects. In preclinical studies, it has been shown to reverse MK-801 induced hyperactivity in rats, suggesting its potential utility in treating psychotic disorders . The inhibition of PDE10A is linked to improvements in cognitive function and reduction of negative symptoms associated with schizophrenia.

3. Anti-inflammatory Properties

Compounds within this chemical class have also been evaluated for anti-inflammatory properties. Some derivatives have demonstrated the ability to inhibit key inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
PDE InhibitionSelective inhibition of PDE10A
NeuropharmacologicalReversal of hyperactivity in animal models
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of inflammatory cytokines

Case Studies

Case Study 1: Schizophrenia Treatment
In a study involving rat models treated with MK-801 (a NMDA receptor antagonist), the administration of imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine analogs resulted in a significant decrease in stereotypical behaviors and hyperactivity. This underscores the potential for developing novel therapeutics targeting PDE10A for managing schizophrenia symptoms .

Case Study 2: Cancer Cell Line Testing
In vitro testing on neuroblastoma cell lines treated with related imidazo-pyrido-pyrazine compounds revealed that these compounds could increase levels of apoptotic markers such as cleaved caspase-3 and PARP. This suggests a mechanism by which these compounds can induce cell death in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing imidazo-pyrido-pyrazine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic ring formation. For example, refluxing intermediates in polar aprotic solvents (e.g., pyridine) with catalysts like triethylamine (Et3N) can promote cyclization. Key steps include:

  • Michael Addition : Activating 2-aminobenzimidazole derivatives with Et3N to α-azidochalcones, followed by cyclization .
  • Reaction Optimization : Adjusting reflux duration (5–6 hours), solvent choice (ethanol, dioxane), and stoichiometric ratios to improve yields (e.g., 62–70% yields observed in pyrazolo[1,5-a]pyrimidine syntheses) .
    • Analytical Validation : Confirm structures via IR (C=N stretch ~1600 cm⁻¹), <sup>1</sup>H NMR (aromatic protons at δ 6.5–8.5 ppm), and mass spectrometry (molecular ion peaks matching calculated formulas) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Key Techniques :

  • <sup>13</sup>C NMR : Identify quaternary carbons (e.g., nitrile carbons at ~115 ppm) and differentiate aromatic/heterocyclic environments .
  • High-Resolution MS : Verify molecular formulas (e.g., C21H16ClN7Al) and detect isotopic patterns for chlorine .
    • Contradiction Management : Cross-reference with literature data for analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) and validate purity via elemental analysis (C, H, N ±0.3%) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodology :

  • Solubility Screening : Test in buffers (pH 1–7.4) and co-solvents (DMSO, cyclodextrins).
  • Stability Assays : Use HPLC to monitor degradation under light, heat, or hydrolytic conditions.
  • Salt Formation : Trifluoroacetate salts (as in imidazo[1,5-a]pyrazine derivatives) can enhance aqueous solubility .

Advanced Research Questions

Q. What computational strategies are effective for predicting target binding modes and structure-activity relationships (SAR)?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase). Focus on hydrogen bonding (amine groups) and π-π stacking (aromatic rings) .
  • SAR Design : Modify substituents on the phenyl and piperazinyl groups. For example:

  • Electron-Withdrawing Groups (e.g., -Cl, -NO2): Enhance enzyme inhibition (IC50 values as low as 16.4 μM observed in benzoimidazo[1,2-a]pyrimidines) .
  • Chiral Centers : Retain the (3S)-3-methyl-piperazinyl group to preserve stereospecific interactions .

Q. How can researchers resolve discrepancies in bioactivity data across different assay platforms?

  • Approach :

  • Assay Standardization : Use positive controls (e.g., acarbose for α-glucosidase) and replicate experiments in triplicate.
  • Kinetic Studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., imidazo[1,2-a]pyridines with IC50 ranges of 16–297 μM) .

Q. What strategies mitigate low yields in heterocyclic ring-closing reactions?

  • Solutions :

  • Catalyst Screening : Test Lewis acids (e.g., CuCl for Sandmeyer reactions) or organocatalysts.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve efficiency (e.g., 10-hour reflux vs. 2-hour microwave) .
  • Byproduct Analysis : Use TLC or LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Protocols :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2).
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms via fluorometric assays.
  • Ames Test : Assess mutagenicity using Salmonella strains (e.g., TA98, TA100) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-
Reactant of Route 2
Reactant of Route 2
Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.